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molecular formula C9H11NO3 B3021033 Ethyl 5-cyclopropylisoxazole-4-carboxylate CAS No. 124845-03-0

Ethyl 5-cyclopropylisoxazole-4-carboxylate

Cat. No. B3021033
M. Wt: 181.19 g/mol
InChI Key: NDNGQYPDYHCTKF-UHFFFAOYSA-N
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Patent
US04888357

Procedure details

A mixture of hydroxylamine hydrochloride (105.0 g. 1.51 mole), ethyl β-cyclopropyl-α-ethoxymethylene-β-ketopropionate (320.0 g., 1.51 mole) [prepared in Step A], and 1200 ml of ethanol was refluxed for 2 h. The solvent was removed in vacuo and the residue was partitioned between water and ether. The organic phase was separated, washed again with water, dried and evaporated to leave a dark, greasy solid. Trituration of the crude product under Skellysolve B gave 158 g of the title compound.
Quantity
105 g
Type
reactant
Reaction Step One
Name
ethyl β-cyclopropyl-α-ethoxymethylene-β-ketopropionate
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[CH:4]1([C:7](=[O:18])[C:8](=[CH:14]OCC)[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:5]1>C(O)C>[CH:4]1([C:7]2[O:18][N:2]=[CH:14][C:8]=2[C:9]([O:11][CH2:12][CH3:13])=[O:10])[CH2:6][CH2:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
Cl.NO
Name
ethyl β-cyclopropyl-α-ethoxymethylene-β-ketopropionate
Quantity
320 g
Type
reactant
Smiles
C1(CC1)C(C(C(=O)OCC)=COCC)=O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The organic phase was separated
WASH
Type
WASH
Details
washed again with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to leave a dark, greasy solid

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CC1)C1=C(C=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 158 g
YIELD: CALCULATEDPERCENTYIELD 57.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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